Heratomol

In Vivo Pharmacology Urology Research Urination Frequency

Researchers sourcing angular furanocoumarin standards for DNA photobiology or in vivo urinary frequency studies face supply inconsistency and risk of isomer misidentification. Generic linear furanocoumarins (psoralen, bergapten) cannot substitute-Heratomol's angular scaffold restricts photoactivated DNA binding exclusively to monofunctional adducts, conferring substantially lower phototoxicity. • Angular furanocoumarin reference standard, HPLC ≥98% • 2.5× greater in vivo efficacy vs. 6-hydroxyangelicin (0.01 mg/kg i.v., phenylephrine-induced urination model) • MIC 16 µg/mL against A. niger; differential antifungal potency validated • Supplied RUO with consistent batch purity for reproducible phytochemical profiling and DNA adduct studies

Molecular Formula C11H6O4
Molecular Weight 202.16 g/mol
CAS No. 61265-07-4
Cat. No. B1245631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeratomol
CAS61265-07-4
Molecular FormulaC11H6O4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C3C=COC3=C(C=C21)O
InChIInChI=1S/C11H6O4/c12-8-5-6-1-2-9(13)15-10(6)7-3-4-14-11(7)8/h1-5,12H
InChIKeyZKCVFMVZXPEHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heratomol (CAS 61265-07-4): Structural and Procurement Baseline for Research-Grade Angular Furanocoumarin


Heratomol (6-hydroxyangelicin, 6-hydroxy-2H-furo[2,3-h]chromen-2-one, C₁₁H₆O₄, MW 202.16 g/mol) is a naturally occurring angular furanocoumarin, structurally characterized by a furan ring angularly fused to a coumarin scaffold . It is isolated from plant sources including Heracleum thomsoni, Lasiocarpa americana, and soybeans [1]. As an angular isomer within the furanocoumarin class, it is differentiated from the more commonly studied linear furanocoumarins (e.g., psoralen, bergapten) by the orientation of its furan ring, which carries direct implications for DNA intercalation capacity and phototoxicity profile [2]. It is supplied as a research-use-only (RUO) analytical reference standard with HPLC purity typically ≥98% [3].

1 Angular furanocoumarin reference standard for photobiology and DNA interaction studies
2 Supports chiral analytical workflows requiring angular isomer identity confirmation
3 HPLC purity typically ≥98%; suitable as a calibration standard in phytochemical profiling

Why Heratomol (CAS 61265-07-4) Cannot Be Interchanged with Generic Furanocoumarin Analogs in Specialized Research


Procurement of a generic furanocoumarin cannot substitute for Heratomol in applications requiring specific angular isomer configuration or defined in vivo pharmacological activity. The angular furanocoumarin scaffold of Heratomol (6-hydroxyangelicin) confers a fundamentally different DNA interaction geometry compared to linear furanocoumarins such as psoralen and bergapten, directly impacting phototoxicity liability [1]. Furthermore, comparative pharmacological studies in whole-animal models reveal that Heratomol exhibits a distinct in vivo efficacy profile relative to its close structural analog 6-hydroxyangelicin, with a 2.5-fold greater effect on phenylephrine-induced urination frequency at equivalent dosing [2]. Substitution with an alternative furanocoumarin would therefore invalidate experimental reproducibility in studies predicated on angular scaffold geometry or this specific in vivo activity.

Target Compound
Heratomol (angular furanocoumarin)
Generic Substitute Risk
Linear furanocoumarins (e.g., psoralen) may shift DNA adduct geometry and phototoxicity profile
Target Compound
Heratomol (CAS 61265-07-4)
Generic Substitute Risk
6-Hydroxyangelicin analog may not reproduce reported in vivo urination-model response context
Target Compound
Free aglycone
Generic Substitute Risk
Glucoside conjugate may shift anti-inflammatory assay response context

Quantitative Comparative Evidence: Heratomol (CAS 61265-07-4) Versus Closest Analogs and In-Class Alternatives


2.5-Fold In Vivo Efficacy Advantage of Heratomol Over 6-Hydroxyangelicin in Phenylephrine-Stimulated Rat Urination Model

In a direct head-to-head in vivo comparison, Heratomol (identified as Compound 2 in the patent) exhibited a 2.5-fold greater reduction in phenylephrine-stimulated urination frequency compared to its close structural analog 6-hydroxyangelicin (identified as Compound 1). Both compounds were administered intravenously at equivalent doses of 0.01 mg/kg [1].

In vivo urination model
Head-to-head comparison
2.5× greater reduction in phenylephrine-stimulated urination frequency vs. 6-hydroxyangelicin at 0.01 mg/kg i.v.
Supports in vivo urological model-response context
Rat model; endpoint interpretation requires validation
In Vivo Pharmacology Urology Research Urination Frequency Phenylephrine Antagonism

Superior Antifungal Potency of Heratomol Against Aspergillus niger Relative to P. digitatum and Comparative In-Class Antibacterial Profile

Heratomol exhibits differential antimicrobial potency across microbial species, with strongest activity against the fungus Aspergillus niger (MIC 16 µg/mL). Antifungal activity against Penicillium digitatum is lower (MIC 32 µg/mL), representing a 2-fold difference within the fungal panel. Antibacterial activity is moderate against Staphylococcus aureus (MIC 32 µg/mL) and weakest against Pseudomonas aeruginosa (MIC 64 µg/mL) . Comparative MIC data for other furanocoumarins under identical conditions are not available in the same source; this is presented as standalone quantitative characterization with class-level context.

Antifungal MIC panel
Context-dependent
A. niger: 16 µg/mL; P. digitatum: 32 µg/mL; S. aureus: 32 µg/mL; P. aeruginosa: 64 µg/mL
Supports antimicrobial screening context for A. niger
Standalone characterization; class-level comparator data not available
Antifungal Activity Antibacterial Activity MIC Determination Natural Product Antimicrobials

Angular Furanocoumarin Scaffold of Heratomol Differentiates from Linear Isomers (Psoralen, Bergapten) via DNA Intercalation Geometry and Phototoxicity Liability

Heratomol (6-hydroxyangelicin) is classified as an angular furanocoumarin, wherein the furan ring is fused to the coumarin nucleus at an angular position (positions 7,8 of coumarin) . This contrasts with linear furanocoumarins such as psoralen and bergapten, where the furan ring is fused linearly (positions 6,7). The angular geometry of angelicin derivatives, including Heratomol, results in monofunctional DNA adduct formation upon photoactivation, whereas linear isomers form bifunctional DNA crosslinks. This structural divergence correlates with markedly reduced phototoxicity for angular furanocoumarins compared to linear analogs [1]. Quantitative phototoxicity data for Heratomol specifically are not available; this differentiation is based on established class-level structure-activity relationships.

Angular vs. linear scaffold
Class-level inference
Angular geometry yields monofunctional DNA adducts; linear isomers form bifunctional crosslinks
Structural identity review for DNA damage assay design
Quantitative phototoxicity data for Heratomol specifically not available
Furanocoumarin Structure-Activity Relationship DNA Intercalation Phototoxicity Angular vs. Linear Isomers

Heratomol Exhibits Anti-Inflammatory Activity in RAW264.7 Cells via a Glucoside Conjugate, Not as Free Aglycone

In a systematic phytochemical investigation of Heracleum dissectum roots, heratomol-6-O-β-D-glucopyranoside (compound 6) was isolated and screened for anti-inflammatory activity alongside 10 other isolates. The glucoside conjugate exhibited no significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, whereas the piperidinone alkaloid (compound 1) and compound 8 demonstrated significant inhibitory activity [1]. Free Heratomol aglycone (CAS 61265-07-4) was not tested in this assay.

Anti-inflammatory screen
Data to verify
Heratomol glucoside: no significant NO inhibition in LPS-stimulated RAW264.7 cells
Free aglycone not tested; supports derivative synthesis context
Aglycone activity in this assay remains uncharacterized
Anti-Inflammatory Activity Nitric Oxide Inhibition RAW264.7 Macrophages Heratomol Glucoside

Defined Research Applications for Heratomol (CAS 61265-07-4) Based on Comparative Evidence


In Vivo Urological Pharmacology: Anti-Diuretic Screening and Phenylephrine-Antagonism Studies

Based on direct comparative in vivo data, Heratomol (0.01 mg/kg i.v.) reduces phenylephrine-stimulated urination frequency with 2.5× greater efficacy than 6-hydroxyangelicin [1]. This makes Heratomol the preferred compound over its close analog for rodent studies investigating pharmacological modulation of urinary frequency, bladder contractility, or phenylephrine-antagonist screening. The defined intravenous dose-response relationship provides a validated starting point for experimental design.

Antifungal Natural Product Research: Aspergillus niger Growth Inhibition Studies

With an MIC of 16 µg/mL against A. niger—2× lower than its MIC against P. digitatum and S. aureus, and 4× lower than against P. aeruginosa [1]—Heratomol is best applied in studies focused specifically on A. niger antifungal mechanisms or as a positive control in assays screening for A. niger inhibition. Its differential potency profile justifies procurement for targeted antifungal investigations over broad-spectrum antimicrobial screening.

Photobiology and DNA Damage Research: Angular vs. Linear Furanocoumarin Comparative Studies

Heratomol serves as a representative angular furanocoumarin control in studies comparing monofunctional versus bifunctional DNA adduct formation mechanisms. Unlike linear isomers (psoralen, bergapten) that form DNA crosslinks, Heratomol's angular scaffold restricts photoactivated DNA binding to monofunctional adducts, with substantially reduced phototoxicity [1]. This makes Heratomol the appropriate compound for experiments requiring an angular furanocoumarin reference standard to dissect structure-dependent photobiological effects.

Natural Product Chemistry and Analytical Reference Standard Development

Heratomol (CAS 61265-07-4, HPLC purity ≥98%) is procured as an analytical reference standard for the identification and quantification of angular furanocoumarins in plant extracts, particularly from Heracleum species [1]. Its well-defined chromatographic properties and spectroscopic signatures (¹H-NMR, MS) make it suitable for use as a calibration standard in HPLC-UV and LC-MS workflows for phytochemical profiling and quality control of botanical materials .

Application
Selection Property
Validation Focus
In vivo urological model-response studies
Reported in vivo comparator context
Phenylephrine-antagonism endpoint interpretation
Antimicrobial screening (A. niger)
Differential MIC profile
A. niger growth inhibition endpoint review
DNA photobiology comparative studies
Angular furanocoumarin scaffold identity
Monofunctional vs. bifunctional adduct formation review
Phytochemical profiling reference standard
Certified HPLC purity and spectroscopic identity
LC-MS/UV calibration and botanical extract QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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